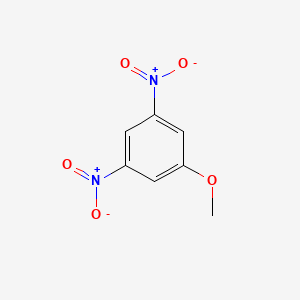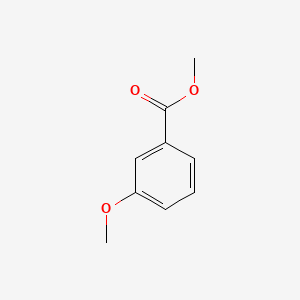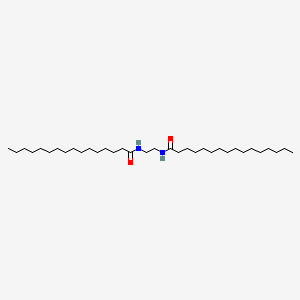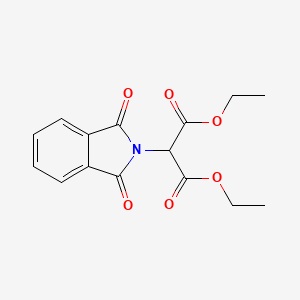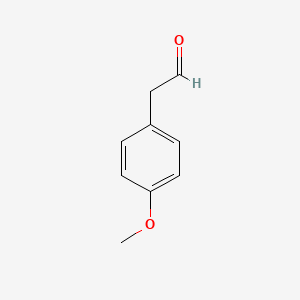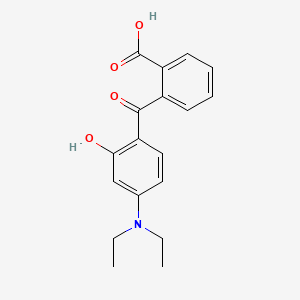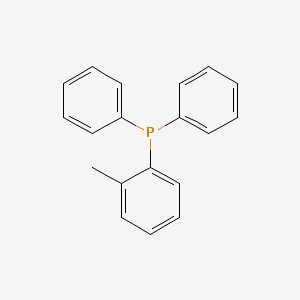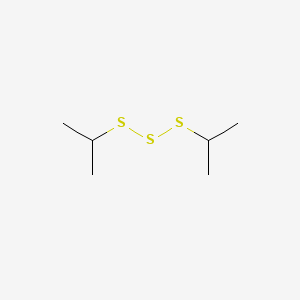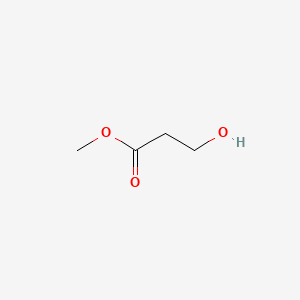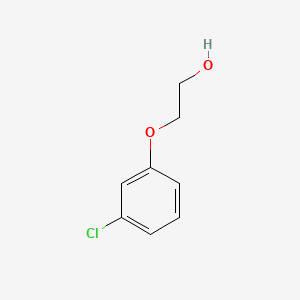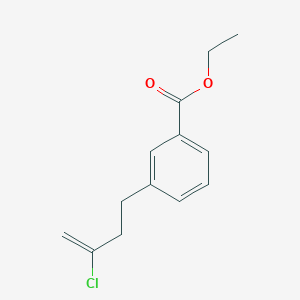
4-(3-Carboethoxyphenyl)-2-chloro-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chlorinated butene derivatives can be achieved through different methods. For instance, paper describes the electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene to produce 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene in 72% yield. This process involves electrolysis in a two-layer solvent system with the presence of acids and uses platinum foils as electrodes. Similarly, paper reports the synthesis of a selenium-containing compound through the reaction of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium, indicating that chlorinated butenes can be precursors or intermediates in the synthesis of more complex molecules.
Molecular Structure Analysis
The molecular structure of chlorinated butene derivatives can be complex and is often elucidated using spectroscopic methods. For example, paper corrects previous reports on the product of a reaction involving chlorodiphenylphosphine, revealing the actual structure to be 2,3-bis(diphenylphosphinyl)-1,3-butadiene. Paper details the structure of a benzoyl-amino chlorophenyl cyano methylthio butene derivative, established by X-ray crystallography. These studies demonstrate the importance of accurate structural determination in understanding the properties of such compounds.
Chemical Reactions Analysis
The reactivity of chlorinated butene derivatives can vary significantly depending on their structure. Paper shows that the functional group affects the product distribution in electrooxidative reactions, leading to a variety of products like chlorohydrin, vinyl chloride, and sulfoxide. Paper describes how a hexaselenacyclooctane derivative reacts with various reagents to yield different products, indicating that chlorinated butenes can participate in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated butene derivatives are influenced by their molecular structure. Paper discusses the crystal structure of a bis(chlorophenyl) compound, highlighting the role of hydrogen bonding in the spatial organization of the molecules. Paper compares the molecular structures and crystal interactions of bis(chlorophenyl) and bis(bromophenyl) butene diones, showing how halogen substitutions can affect molecular interactions and, consequently, the physical properties of these compounds.
Scientific Research Applications
- Specific Scientific Field: Biomedical Engineering & Chemical Engineering .
- Summary of the Application: This compound has been used in the fabrication and characterization of a multifunctional therapeutic nanocomposite system for breast cancer treatment . The system combines gold nanorods (GNRs) and gold nanoclusters (GNCs) to enable a combination of photothermal therapy and doxorubicin-based chemotherapy .
- Methods of Application or Experimental Procedures: GNRs of various sizes but exhibiting similar absorbance spectra were synthesized and screened for photothermal efficiency. GNCs were synthesized in bovine serum albumin (BSA) and integrated into citrate-capped GNRs using layer-by-layer assembly. Glutaraldehyde crosslinking with the lysine residues in BSA was employed to immobilize the GNCs onto the GNRs, forming a stable “soft gel-like” structure .
- Results or Outcomes: The developed nanocomposite system demonstrated good stability in vitro and exhibited a pH- and near-infrared-responsive drug release behavior. In vitro studies showed the efficient internalization of the nanocomposite system and reduced cellular viability following NIR irradiation in MDA-MB-231 breast cancer cells .
properties
IUPAC Name |
ethyl 3-(3-chlorobut-3-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-3-16-13(15)12-6-4-5-11(9-12)8-7-10(2)14/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWHZFWFRINJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641153 |
Source


|
| Record name | Ethyl 3-(3-chlorobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboethoxyphenyl)-2-chloro-1-butene | |
CAS RN |
731772-85-3 |
Source


|
| Record name | Ethyl 3-(3-chlorobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


